An In-Depth Technical Guide to Fmoc-6-chloro-DL-tryptophan: Properties, Synthesis, and Applications
An In-Depth Technical Guide to Fmoc-6-chloro-DL-tryptophan: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-6-chloro-DL-tryptophan is a synthetically modified amino acid that serves as a crucial building block in peptide synthesis and drug discovery. The incorporation of a chlorine atom at the 6-position of the indole ring of tryptophan, combined with the fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amine, offers unique advantages for the design and synthesis of novel peptides with tailored properties. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of Fmoc-6-chloro-DL-tryptophan, offering insights for researchers and scientists in the field.
The Fmoc group is a well-established protecting group in solid-phase peptide synthesis (SPPS), prized for its facile removal under mild basic conditions, typically with piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This orthogonality to acid-labile side-chain protecting groups allows for the selective deprotection and elongation of the peptide chain. The introduction of a chlorine atom onto the tryptophan indole ring alters the electronic landscape of this key residue, which can profoundly influence the resulting peptide's conformation, receptor binding affinity, and metabolic stability.[1] This modification provides a valuable tool for medicinal chemists to probe structure-activity relationships (SAR) and to engineer peptides with enhanced therapeutic potential.
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₂₆H₂₁ClN₂O₄ | [2][3][4] |
| Molecular Weight | 460.91 g/mol | [2][3][4] |
| Appearance | White to off-white powder | General knowledge |
| Melting Point | Not experimentally determined in available literature. | |
| Boiling Point (Predicted) | 732.6 ± 60.0 °C | [2][5] |
| Density (Predicted) | 1.406 ± 0.06 g/cm³ | [2][5] |
| pKa (Predicted) | 3.72 ± 0.10 | [2][5] |
| Solubility | Generally soluble in polar aprotic solvents like DMF, NMP, and DMSO. Limited solubility in less polar solvents and aqueous solutions. | [6][7] |
| Purity | Typically available at ≥95% or ≥97% purity from commercial suppliers. | [8] |
| Storage | Store in a cool, dry place, protected from light. Recommended storage at 2-8°C for long-term stability. | General laboratory practice |
CAS Numbers:
Synthesis of Fmoc-6-chloro-DL-tryptophan
The synthesis of Fmoc-6-chloro-DL-tryptophan involves two primary steps: the synthesis of the precursor 6-chloro-DL-tryptophan and the subsequent protection of its α-amino group with the Fmoc moiety.
Conceptual Synthesis Workflow
Caption: Conceptual workflow for the synthesis of Fmoc-6-chloro-DL-tryptophan.
Detailed Experimental Protocol (Adapted from similar syntheses)
This protocol is a general guideline adapted from established procedures for the Fmoc protection of amino acids. Optimization may be required for specific laboratory conditions.
Materials:
-
6-chloro-DL-tryptophan
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Sodium Bicarbonate (NaHCO₃)
-
Acetone
-
Water
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Dissolution of Starting Material: In a round-bottom flask, dissolve 6-chloro-DL-tryptophan (1 equivalent) in a 1:1 mixture of acetone and water.
-
Addition of Base: Add sodium bicarbonate (2 equivalents) to the solution and stir until it is fully dissolved.
-
Fmoc Protection: In a separate beaker, dissolve Fmoc-OSu (1.1 equivalents) in acetone. Add this solution dropwise to the stirring solution of 6-chloro-DL-tryptophan over a period of 1-2 hours at room temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up:
-
Once the reaction is complete, remove the acetone under reduced pressure using a rotary evaporator.
-
Acidify the remaining aqueous solution to a pH of approximately 2-3 with 1 M HCl. This will precipitate the Fmoc-protected amino acid.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: The crude Fmoc-6-chloro-DL-tryptophan can be purified by recrystallization or flash column chromatography on silica gel to yield the final product as a white to off-white solid.
Spectroscopic Characterization
While specific spectra for Fmoc-6-chloro-DL-tryptophan are not widely published, the expected spectroscopic data can be inferred from the known spectra of Fmoc-L-tryptophan and the principles of NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc group (aromatic protons between ~7.2 and 7.9 ppm, and the aliphatic protons of the fluorenyl group between ~4.2 and 4.5 ppm). The protons of the tryptophan moiety, including the α-proton, β-protons, and the protons on the chlorinated indole ring, will also be present. The chlorine atom at the 6-position will influence the chemical shifts of the adjacent aromatic protons on the indole ring.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbons of the carboxylic acid and the carbamate, the carbons of the fluorenyl group, and the carbons of the 6-chloroindole ring system.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands for the functional groups present in the molecule:
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N-H stretch: A broad absorption in the region of 3300-3400 cm⁻¹ corresponding to the indole N-H.
-
C=O stretch: Strong absorptions around 1720 cm⁻¹ for the carboxylic acid and carbamate carbonyl groups.
-
C-N stretch: Absorption bands in the fingerprint region.
-
Aromatic C-H and C=C stretches: Multiple bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.
-
C-Cl stretch: A band in the lower frequency region of the fingerprint, typically between 600 and 800 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 461.91. The isotopic pattern due to the presence of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observable for the molecular ion and chlorine-containing fragments.
Applications in Peptide Synthesis and Drug Discovery
Fmoc-6-chloro-DL-tryptophan is a valuable reagent for the synthesis of modified peptides with potentially enhanced biological activity and stability.
Incorporation into Peptides
The primary application of Fmoc-6-chloro-DL-tryptophan is its use as a building block in solid-phase peptide synthesis (SPPS). The Fmoc group is removed at each cycle of peptide elongation using a mild base, allowing for the sequential addition of amino acids to the growing peptide chain.
Caption: Simplified workflow for incorporating Fmoc-6-chloro-DL-tryptophan in SPPS.
Impact of 6-Chloro Substitution
The introduction of the electron-withdrawing chlorine atom at the 6-position of the indole ring can have several significant effects on the resulting peptide:
-
Modulation of Electronic Properties: The chlorine atom alters the electron density of the indole ring, which can influence hydrogen bonding interactions and π-π stacking, thereby affecting peptide conformation and binding to biological targets.
-
Increased Hydrophobicity: The chloro substituent increases the hydrophobicity of the tryptophan side chain, which can enhance membrane permeability and protein-protein interactions.
-
Metabolic Stability: Halogenation can block sites of metabolic oxidation, potentially increasing the in vivo half-life of the peptide.
-
Probing Structure-Activity Relationships (SAR): By systematically replacing native tryptophan with 6-chloro-tryptophan, researchers can gain valuable insights into the role of the indole ring in the peptide's biological activity.
Safety and Handling
As with all laboratory chemicals, Fmoc-6-chloro-DL-tryptophan should be handled with appropriate care. It is classified as an irritant.[2] Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses, and a lab coat), are recommended. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Fmoc-6-chloro-DL-tryptophan is a specialized amino acid derivative that offers significant potential for the design and synthesis of novel peptides with modified properties. Its unique electronic and steric characteristics, imparted by the 6-chloro substitution, provide a powerful tool for medicinal chemists and peptide scientists to explore and optimize the therapeutic potential of peptide-based drugs. A thorough understanding of its chemical properties, synthesis, and proper handling is essential for its successful application in research and development.
References
- A Technical Guide to the Solubility of Fmoc-Protected Amino Acids in Common Organic Solvents, with a Focus on Fmoc-Dap(Adpoc)-OH. Benchchem. Accessed January 20, 2026. https://www.benchchem.com/technical-assessment/fmoc-dap-adpoc-oh-solubility
- A Technical Guide to the Solubility of Fmoc-Ser-OMe in Common Organic Solvents. Benchchem. Accessed January 20, 2026. https://www.benchchem.com/technical-assessment/fmoc-ser-ome-solubility
- Fmoc-6-chloro L-Tryptophan. LGC Standards. Accessed January 20, 2026. https://www.lgcstandards.com/US/en/Fmoc-6-chloro-L-Tryptophan/p/TRC-F628005
- Fmoc-6-chloro-DL-tryptophan CAS#: 1219168-45-2. ChemicalBook. Accessed January 20, 2026. https://www.chemicalbook.com/ChemicalProductProperty_EN_CB72471688.htm
- Fmoc-6-chloro-L-tryptophan. Anaspec. Accessed January 20, 2026. https://www.anaspec.com/products/product.asp?id=53076
- Fmoc-6-chloro-D-tryptophan. Aralez Bio eStore. Accessed January 20, 2026. https://aralezbio-store.com/products/fmoc-6-chloro-d-tryptophan
- Fmoc-6-chloro-L-tryptophan. Aralez Bio eStore. Accessed January 20, 2026. https://aralezbio-store.com/products/fmoc-6-chloro-l-tryptophan
- 6-Chloro-N-Fmoc-L-tryptophan. Advanced ChemBlocks. Accessed January 20, 2026. https://www.achemblock.com/products/M22638.html
- Fmoc-6-chloro L-Tryptophan | CAS 908847-42-7 | SCBT. Santa Cruz Biotechnology. Accessed January 20, 2026. https://www.scbt.com/p/fmoc-6-chloro-l-tryptophan-908847-42-7
- Fmoc-6-chloro-D-tryptophan CAS#: 925916-73-0. ChemicalBook. Accessed January 20, 2026. https://www.chemicalbook.com/ChemicalProductProperty_EN_CB82471689.htm
- Fmoc-6-chloro L-Tryptophan CAS NO.908847-42-7. ZHEJIANG JIUZHOU CHEM CO.,LTD. Accessed January 20, 2026. https://www.jiuzhouchem.com/pro_32267_fmoc-6-chloro-l-tryptophan
- An effective organic solvent system for the dissolution of amino acids. PubMed. Accessed January 20, 2026. https://pubmed.ncbi.nlm.nih.gov/8919058/
- Fmoc-6-Chloro-L-Tryptophan: A Cornerstone for Advanced Peptide Synthesis by NINGBO INNO PHARMCHEM CO.,LTD. Ningbo Inno Pharmchem Co.,Ltd. Accessed January 20, 2026. https://www.inno-pharmchem.com/news/fmoc-6-chloro-l-tryptophan-a-cornerstone-for-advanced-peptide-synthesis-1188989.html
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